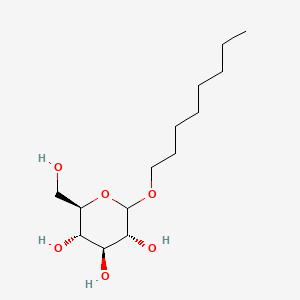

Octyl D-glucopyranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338305, DTXSID20860441 | |

| Record name | n-Octylglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4742-80-7, 41444-50-2 | |

| Record name | n-Octylglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to n-Octyl-β-D-glucopyranoside for Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical research and pharmaceutical development, the effective solubilization and stabilization of membrane proteins and hydrophobic molecules are paramount. Among the arsenal of non-ionic detergents available, n-Octyl-β-D-glucopyranoside (OG) has distinguished itself as a versatile and gentle surfactant. This guide provides a comprehensive overview of the chemical properties of OG, offering field-proven insights and detailed methodologies to empower researchers in leveraging this critical reagent for experimental success.

Core Chemical and Physical Properties of n-Octyl-β-D-glucopyranoside

n-Octyl-β-D-glucopyranoside is an alkyl glucoside comprised of a hydrophilic glucose headgroup attached to a hydrophobic octyl (C8) alkyl chain via a β-glycosidic bond.[1] This amphipathic structure is the foundation of its utility as a detergent. Unlike many other detergents that are mixtures, OG is a pure, single compound with a well-defined chemical structure, which contributes to the reproducibility of experimental results.[2]

| Property | Value | References |

| Chemical Formula | C₁₄H₂₈O₆ | [3][4] |

| Molecular Weight | 292.37 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder or chunks | [2][5] |

| Solubility | Highly soluble in water (>50% w/v) | [1] |

| Critical Micelle Concentration (CMC) | 20-25 mM in water at 25°C | [1][3][5][6][7] |

| Aggregation Number | 27-100 (typically around 84) | [5][6][7][8][9] |

| Average Micellar Weight | ~25,000 Da | [5][6][7] |

| Cloud Point | >100°C | [5][6] |

The high critical micelle concentration (CMC) of OG is a significant advantage.[2][10] It allows for the easy removal of the detergent from protein solutions by dialysis or gel filtration, which is crucial for downstream applications such as functional assays and crystallization.[5][10][11][12]

The Behavior of Octyl D-glucopyranoside in Aqueous Solutions: Micellization and Phase Dynamics

The utility of OG is intrinsically linked to its self-assembly into micelles in aqueous environments. This process is thermodynamically driven by the hydrophobic effect, where the hydrophobic octyl tails aggregate to minimize their contact with water, while the hydrophilic glucose headgroups remain exposed to the aqueous phase.[13]

The Critical Micelle Concentration (CMC)

Above the CMC, OG monomers spontaneously form micelles.[1] The CMC is a critical parameter to consider in experimental design, as detergent concentrations above the CMC are required for the effective solubilization of membrane proteins.[3] Environmental factors can influence the CMC; for instance, it tends to decrease with an increase in temperature due to enhanced hydrophobic interactions.[1] The presence of salts can also slightly lower the CMC.[1]

Phase Behavior

The binary system of n-octyl-β-D-glucoside and water exhibits complex phase behavior, forming various liquid crystalline phases at different concentrations and temperatures.[1][14][15] Below 22°C, at low concentrations, it forms an isotropic micellar solution. As the concentration increases, it can transition through hexagonal, cubic, and lamellar phases.[1][14] Understanding this phase diagram is crucial for applications in drug delivery and crystallization where the structure of the detergent-lipid-protein complex is critical.

Applications in Research and Development

The mild, non-denaturing properties of OG make it an invaluable tool in several areas of research.[1][10]

Solubilization and Purification of Membrane Proteins

One of the primary applications of OG is the solubilization of integral membrane proteins from their native lipid bilayer environments.[3][10][11][16] Its ability to disrupt the lipid membrane while generally preserving the protein's native structure and function is a key advantage over harsher, denaturing detergents.[8][10]

-

Preparation of Lysis Buffer: Prepare a suitable buffer (e.g., Tris-HCl, HEPES) at the desired pH and ionic strength. Add protease inhibitors to prevent protein degradation.

-

Detergent Addition: Add n-octyl-β-D-glucopyranoside to the lysis buffer to a final concentration typically 2-4 times the CMC (e.g., 50-100 mM). The optimal concentration should be determined empirically for each protein.

-

Cell Lysis and Solubilization: Resuspend the cell pellet or membrane fraction in the OG-containing lysis buffer. Incubate on ice with gentle agitation for 30-60 minutes.

-

Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble material.

-

Purification: The supernatant containing the solubilized membrane proteins can then be used for downstream purification techniques such as affinity chromatography. It is crucial to maintain a detergent concentration above the CMC throughout the purification process to keep the proteins in solution.

Caption: Workflow for membrane protein solubilization using octyl D-glucopyranoside.

Protein Crystallization

Interestingly, OG has also been shown to be beneficial for the crystallization of soluble proteins.[17] It can influence the growth characteristics of crystals, often leading to more reproducible and rapid growth of larger, single crystals.[18] For membrane proteins, OG is a commonly used detergent for creating a stable protein-detergent micelle that is amenable to crystallization.[19]

Drug Delivery Systems

The ability of OG to form micelles and other liquid crystalline phases makes it a candidate for use in drug delivery systems.[20][21] These structures can encapsulate hydrophobic drugs, enhancing their solubility and stability in aqueous formulations.[21] The addition of octyl glucoside has been shown to increase the size of the water channels in cubic liquid crystalline phases, which can modulate the release of encapsulated molecules.[20]

Synthesis and Purification

n-Octyl-β-D-glucopyranoside can be synthesized through a condensation reaction between D-glucose and octanol.[22][23] Commercial preparations of OG can sometimes be contaminated with impurities that may interfere with sensitive experiments.[9][24] These impurities can often be removed by mixed-bed ion exchange chromatography.[9][24]

Caption: Simplified synthesis and purification pathway of n-octyl-β-D-glucopyranoside.

Biocompatibility and Considerations for Drug Development

For applications in drug development, the biocompatibility and toxicity of excipients are of utmost importance. Studies have indicated that octyl-β-D-glucopyranoside has low acute toxicity.[1] However, like all detergents, it can disrupt cell membranes, and its concentration in any formulation must be carefully optimized. One study showed that OG exhibited a hemolysis rate of 10-16% and also possessed thrombolytic and antibacterial activity.[25] These properties should be considered during the development of drug delivery systems.

Conclusion

n-Octyl-β-D-glucopyranoside is a powerful and versatile non-ionic detergent with a unique set of chemical properties that make it highly valuable for researchers, scientists, and drug development professionals. Its well-defined structure, high CMC, and gentle solubilizing action have solidified its place as a staple reagent in membrane biochemistry. By understanding its fundamental properties and applying the methodologies outlined in this guide, researchers can confidently employ OG to advance their scientific discoveries.

References

-

Wikipedia. Octyl glucoside. [Link]

-

PubChem. octyl beta-D-glucopyranoside. [Link]

-

Hopax. High-Purity n-Octyl-β-D-glucopyranoside: Your Key to Membrane Protein Research. [Link]

-

G-Biosciences. Octyl Beta Glucoside. [Link]

-

PubMed. An experiment regarding crystallization of soluble proteins in the presence of beta-octyl glucoside. [Link]

-

eScholarship.org. An Experiment Regarding Crystallization of Soluble Proteins in the Presence of fl-Octyl Glucoside*. [Link]

-

SERVA Electrophoresis GmbH. Octyl-ß-D-Glucopyranoside. [Link]

-

MDPI. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. [Link]

-

ResearchGate. Could anybody recommend the best detergent to extract membrane bound proteins in T cells?. [Link]

-

Biocompare. Using Crystallography to Resolve Protein Structure. [Link]

-

Grokipedia. Octyl glucoside. [Link]

-

ACS Publications. Hydration and Micellization Processes of n-Octyl β-d-Glucopyranoside in Aqueous Solution. A Thermodynamic and Fluorimetric Study in the Absence and Presence of Salts. [Link]

-

PubMed. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins. [Link]

-

ResearchGate. Phase diagram and physicochemical properties of the n-octyl α-D-glucoside/water system. [Link]

-

ResearchGate. Phase Diagram and Thermodynamics of the n-Octyl β-d-Glucoside/Water System. [Link]

-

PubMed. Thermodynamic properties of adsorption and micellization of n-oktyl-β-D-glucopiranoside. [Link]

-

ResearchGate. Critical micelle concentration, composition and thermodynamic properties of n-octyl-β-D-glucopyranoside and sodium dodecylsulfate mixed micelles. [Link]

-

Wikipedia. Thermodynamics of micellization. [Link]

-

Taylor & Francis Online. Octyl glucoside – Knowledge and References. [Link]

-

Chem-Impex. n-Octyl-β-D-glucopyranoside. [Link]

-

PubMed. Evaluation of Octyl-β-D-Glucopyranoside (OGP) for Cytotoxic, Hemolytic, Thrombolytic, and Antibacterial Activity. [Link]

-

PubMed. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. [Link]

-

ResearchGate. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. n-Octyl-β-D-glucopyranoside | 29836-26-8 [chemicalbook.com]

- 3. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 4. octyl beta-D-glucopyranoside | C14H28O6 | CID 62852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Octyl ß Glucoside [gbiosciences.com]

- 6. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]

- 7. thomassci.com [thomassci.com]

- 8. biosynth.com [biosynth.com]

- 9. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. serva.de [serva.de]

- 12. researchgate.net [researchgate.net]

- 13. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. An experiment regarding crystallization of soluble proteins in the presence of beta-octyl glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. escholarship.org [escholarship.org]

- 19. biocompare.com [biocompare.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. chemimpex.com [chemimpex.com]

- 22. 29836-26-8,OG ,n-Octyl-β-D-glucopyranoside,OG CAS: 29836-26-8 [chemsynlab.com]

- 23. n-Octyl-β-D-glucopyranoside synthesis - chemicalbook [chemicalbook.com]

- 24. researchgate.net [researchgate.net]

- 25. Evaluation of Octyl-β-D-Glucopyranoside (OGP) for Cytotoxic, Hemolytic, Thrombolytic, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Critical Micelle Concentration of n-Octyl-β-D-Glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Octyl-β-D-glucopyranoside (OβG), a non-ionic surfactant, is indispensable in membrane biochemistry and pharmaceutical formulations for its ability to solubilize and stabilize proteins and enhance drug delivery.[1][2][3] A pivotal parameter governing its efficacy is the Critical Micelle Concentration (CMC), the threshold concentration above which surfactant monomers self-assemble into micelles.[4] This guide provides an in-depth exploration of the CMC of OβG, synthesizing theoretical principles with practical methodologies. It covers the fundamental thermodynamics of micellization, summarizes experimentally determined CMC values under various conditions, and details robust protocols for its determination using techniques such as surface tensiometry and fluorescence spectroscopy. This document serves as a comprehensive resource for professionals seeking to harness the unique properties of n-octyl-β-D-glucopyranoside in their research and development endeavors.

Introduction: The Significance of n-Octyl-β-D-Glucopyranoside (OβG)

n-Octyl-β-D-glucopyranoside, often abbreviated as OG or OβG, is a mild non-ionic detergent highly valued in both academic research and industrial applications.[1][2] Structurally, it consists of a hydrophilic glucose headgroup and a hydrophobic octyl (C8) alkyl chain.[5] This amphiphilic nature allows it to effectively interact with both aqueous environments and lipophilic molecules, such as membrane proteins and poorly soluble drugs.[3]

Its utility is underscored by several key properties:

-

Biocompatibility and Mildness: As an uncharged surfactant, OβG is less likely to denature sensitive proteins compared to its ionic counterparts, making it ideal for solubilizing and reconstituting membrane-bound proteins in their native, functional state.[1][6]

-

Well-Defined Structure: Unlike polymeric detergents like Triton™ X-100 or Tween®, OβG has a precise molecular weight (292.38 g/mol ) and a uniform chemical structure, which leads to the formation of small, homogenous micelles.[2]

-

High Water Solubility: It is highly soluble in aqueous buffers, simplifying the preparation of stock solutions and experimental workflows.

-

Dialyzability: OβG has a relatively high CMC, which is a significant practical advantage. This means it can be easily and efficiently removed from protein or drug preparations by dialysis, a crucial step for downstream applications and analysis.[6]

These characteristics make OβG a detergent of choice in biotechnology for protein extraction and purification, and in pharmaceuticals as a solubilizing agent to improve the bioavailability of hydrophobic drugs in various formulations.[3] Central to all these applications is a deep understanding of its CMC.

The Critical Micelle Concentration (CMC): A Thermodynamic Imperative

In any surfactant solution, there is a dynamic equilibrium between individual surfactant monomers and organized aggregates known as micelles. The CMC is defined as the specific concentration of a surfactant above which these micelles begin to form.[4] Below the CMC, surfactant molecules exist predominantly as monomers and will primarily adsorb at interfaces, such as the air-water or oil-water interface, leading to a sharp decrease in surface tension.[7] Once the CMC is reached, these interfaces become saturated, and any additional surfactant molecules added to the system will self-assemble into micelles in the bulk solution.[4] This process causes physical properties of the solution, like surface tension, conductivity, and light scattering, to exhibit an abrupt change in their concentration dependence.[8]

The formation of micelles is a spontaneous, entropy-driven process governed by the hydrophobic effect. The hydrophobic alkyl tails of the surfactant monomers are expelled from the structured water network, clustering together in the core of the micelle. This minimizes the unfavorable contact between the hydrocarbon chains and water, thereby increasing the overall entropy of the system.[9]

Sources

- 1. scbt.com [scbt.com]

- 2. agscientific.com [agscientific.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 6. biosynth.com [biosynth.com]

- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 8. justagriculture.in [justagriculture.in]

- 9. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to the Mechanism of Action of Octyl β-D-Glucopyranoside in Membrane Solubilization

This guide provides a comprehensive overview of the core mechanisms governing the solubilization of biological membranes by the non-ionic detergent, n-octyl-β-D-glucopyranoside (OG). Tailored for researchers, scientists, and drug development professionals, this document delves into the physicochemical principles, thermodynamics, and practical applications of OG in membrane protein extraction and stabilization.

Introduction: The Challenge of Membrane Protein Integrity

Integral membrane proteins are critical targets for drug discovery and biomedical research. However, their hydrophobic nature, which dictates their residence within the lipid bilayer, presents a significant challenge for their isolation and functional characterization. The primary objective of membrane solubilization is to extract these proteins from their native lipid environment while preserving their structural and functional integrity. This is achieved by replacing the native lipid bilayer with a detergent scaffold that mimics the amphipathic environment of the membrane.[1][2]

n-Octyl-β-D-glucopyranoside has emerged as a widely used detergent for this purpose due to its gentle, non-denaturing properties, well-defined chemical structure, and high critical micelle concentration (CMC), which facilitates its removal during downstream purification steps.[3][4][5] This guide will elucidate the precise mechanism by which OG disrupts the lipid bilayer and forms stable protein-detergent-lipid mixed micelles.

Physicochemical Properties of n-Octyl-β-D-Glucopyranoside (OG)

The efficacy of OG as a solubilizing agent is rooted in its specific molecular structure and resulting physicochemical properties. OG is a non-ionic detergent consisting of a hydrophilic glucose headgroup and a hydrophobic octyl tail.[6] This amphipathic nature is central to its function.

| Property | Value | Significance in Solubilization | Source |

| Chemical Formula | C₁₄H₂₈O₆ | Defines the molecular composition and amphipathic character. | [3] |

| Molecular Weight | 292.4 g/mol | Influences diffusion rates and ease of removal by dialysis. | [3] |

| Critical Micelle Concentration (CMC) | ~20-25 mM | The concentration at which detergent monomers begin to form micelles. A high CMC facilitates easy removal of the detergent. | [1][3][7] |

| Aggregation Number | ~84 | The average number of OG monomers in a single micelle. This influences the size and shape of the micelles. | [1][7] |

| Average Micellar Weight | ~25,000 Da | The total molecular weight of an average micelle. | [7] |

| Cloud Point | >100°C | The temperature at which a non-ionic detergent solution becomes cloudy and phase separates. A high cloud point allows for a wider range of working temperatures. | [7] |

The high CMC of OG is a particularly advantageous property. It allows for a relatively high concentration of monomeric detergent to be present in solution before micelle formation, and it simplifies the removal of the detergent from the solubilized protein preparation through techniques like dialysis or gel filtration.[3][5]

The Three-Stage Mechanism of Membrane Solubilization by OG

The solubilization of a lipid bilayer by OG is a concentration-dependent, multi-stage process. This can be broadly categorized into three key stages, as illustrated in the workflow below.

Stage 1: Partitioning of OG Monomers into the Lipid Bilayer

At concentrations below its CMC, OG monomers partition into the outer leaflet of the lipid bilayer.[6] The hydrophobic octyl tails insert themselves amongst the acyl chains of the phospholipids, while the hydrophilic glucose headgroups remain at the aqueous interface. This initial insertion causes a mechanical strain and can disrupt the molecular packing of the lipids.[8][9]

Stage 2: Saturation of the Bilayer and Membrane Destabilization

As the concentration of OG increases towards its CMC, the lipid bilayer becomes progressively saturated with detergent monomers. This leads to a significant perturbation of the membrane structure, increasing its permeability.[10][11] For detergents like OG that can rapidly flip between the inner and outer leaflets of the bilayer, this saturation occurs relatively quickly throughout the entire membrane.[10][12]

Stage 3: Formation of Mixed Micelles and Solubilization

Once the OG concentration reaches and exceeds its CMC, the saturated and destabilized lipid bilayer begins to break apart.[6] This results in the formation of various water-soluble assemblies:

-

Lipid-Detergent Mixed Micelles: These are small, spherical structures where the hydrophobic tails of both the lipids and the detergent are sequestered in the core, and the hydrophilic headgroups are exposed to the aqueous environment.

-

Protein-Detergent-Lipid Mixed Micelles: Integral membrane proteins are encapsulated within these micelles, with their hydrophobic transmembrane domains shielded by the detergent and associated lipids.[13] The detergent effectively replaces the bulk lipid bilayer, providing a solubilizing environment that maintains the protein's native conformation.[14]

The following diagram illustrates this stepwise mechanism:

Caption: Stepwise mechanism of membrane solubilization by Octyl β-D-Glucopyranoside.

Experimental Protocol: Solubilization of a Target Membrane Protein

The following protocol provides a generalized framework for the solubilization of an integral membrane protein using OG. It is crucial to note that optimal conditions, particularly detergent concentration, may need to be empirically determined for each specific protein.

Materials

-

Isolated cell membranes containing the target protein

-

n-Octyl-β-D-glucopyranoside (high purity)

-

Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors)

-

Ultracentrifuge

Step-by-Step Methodology

-

Preparation of Membrane Suspension:

-

Thaw the isolated membrane pellet on ice.

-

Resuspend the membranes in ice-cold Solubilization Buffer to a final protein concentration of 1-10 mg/mL.[14] Homogenize gently to ensure a uniform suspension.

-

-

Detergent Addition:

-

Prepare a concentrated stock solution of OG (e.g., 10% w/v) in the Solubilization Buffer.

-

While gently stirring the membrane suspension on ice, add the OG stock solution dropwise to achieve the desired final concentration. A good starting point is a detergent-to-protein ratio of 2:1 to 10:1 (w/w).[13] It is often necessary to screen a range of OG concentrations to find the optimal balance between solubilization efficiency and protein stability.

-

-

Incubation:

-

Incubate the membrane-detergent mixture on a rotator or with gentle agitation at 4°C for 1-2 hours. The optimal incubation time can vary and may need to be determined experimentally.[14]

-

-

Removal of Insoluble Material:

-

Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the non-solubilized membrane fragments and other insoluble material.[14]

-

-

Collection of Solubilized Fraction:

-

Carefully collect the supernatant, which contains the solubilized membrane proteins in OG mixed micelles. This fraction is now ready for downstream applications such as affinity chromatography or functional assays.

-

Rationale Behind Experimental Choices

-

Temperature: Low temperatures (e.g., 4°C) are generally used to minimize proteolytic degradation and maintain protein stability.

-

pH and Ionic Strength: The buffer composition should be chosen to maintain the native charge and conformation of the target protein.[14]

-

Protease Inhibitors: These are essential to prevent the degradation of the target protein by proteases released during cell lysis.

-

Detergent-to-Protein Ratio: This is a critical parameter. Insufficient detergent will result in incomplete solubilization, while excessive detergent can lead to delipidation and protein denaturation.[13]

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for membrane protein solubilization using OG.

Conclusion and Future Perspectives

n-Octyl-β-D-glucopyranoside remains a valuable tool in membrane biochemistry due to its mild nature and favorable physicochemical properties. A thorough understanding of its mechanism of action, as detailed in this guide, is paramount for the successful design and execution of experiments aimed at isolating and characterizing membrane proteins. The principles outlined here provide a robust foundation for researchers to optimize their solubilization strategies and advance our understanding of this critical class of proteins.

References

-

Lichtenberg, D., Ahyayauch, H., & Goñi, F. M. (2013). The mechanism of detergent solubilization of lipid bilayers. Biophysical Journal, 105(2), 289-299. [Link]

-

LifeCanvas Technologies. (2020). How do detergents dissolve lipid membranes?. [Link]

-

Møller, J. V., & le Maire, M. (1993). The mechanism of detergent solubilization of liposomes and protein-containing membranes. The Journal of biological chemistry, 268(25), 18659–18672. [Link]

-

Møller, J. V., & le Maire, M. (1993). The Mechanism of Detergent Solubilization of Liposomes and Protein-Containing Membranes. Biophysical Journal, 64(2), A234. [Link]

-

Tsuchiya, T., & Takeda, K. (1984). Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins. Journal of biochemistry, 95(5), 1593–1597. [Link]

-

Wikipedia. Octyl glucoside. [Link]

-

JoVE. (2023). Detergent Purification of Membrane Proteins. [Link]

-

Wenk, M. R., Alt, T., Seelig, A., & Seelig, J. (1997). Octyl-beta-D-glucopyranoside partitioning into lipid bilayers: thermodynamics of binding and structural changes of the bilayer. Biophysical journal, 72(4), 1719–1731. [Link]

-

Landreh, M., Marklund, E., Uzdavinys, P., Degiacomi, M. T., & Robinson, C. V. (2017). Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry. Analytical chemistry, 89(17), 9090–9097. [Link]

-

ResearchGate. The Mechanism of Detergent Solubilization of Lipid Bilayers. [Link]

-

Płaziński, W., & Drach, M. (2018). Thermodynamic Studies of the Micellar Properties of a Surfactant Used for Membrane Protein Solubilization and Stabilization. Molecules (Basel, Switzerland), 23(10), 2445. [Link]

-

CUSABIO. Detergents Applications in Membrane Proteins Research. [Link]

-

ResearchGate. Critical micellar concentration (CMC) of β-octyl glucoside ( β-OG) in.... [Link]

-

de Grip, W. J. (1987). Selective detergent-extraction from mixed detergent/lipid/protein micelles, using cyclodextrin inclusion compounds: a novel generic approach for the preparation of proteoliposomes. Chemistry and physics of lipids, 44(2-4), 163–177. [Link]

-

Wikipedia. n-Octyl β-D-thioglucopyranoside. [Link]

-

Picas, L., Suárez-Germà, C., Montero, M. T., & Hernández-Borrell, J. (2009). Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy. Langmuir : the ACS journal of surfaces and colloids, 25(14), 8083–8089. [Link]

-

Wenk, M. R., & Seelig, J. (1998). Interaction of octyl-beta-thioglucopyranoside with lipid membranes. Biophysical journal, 74(3), 1381–1389. [Link]

-

SERVA Electrophoresis GmbH. Octyl-ß-D-Glucopyranoside. [Link]

-

Lambert, F., & Rigaud, J. L. (2000). Vesicle reconstitution from lipid-detergent mixed micelles. Biochimie, 82(11), 1021–1035. [Link]

-

Hamad Bin Khalifa University. Octyl-beta-D-glucopyranoside partitioning into lipid bilayers: Thermodynamics of binding and structural changes of the bilayer. [Link]

-

G-Biosciences. (2014). Uncovering the Importance of Detergents in the Study of Membrane Proteins. [Link]

-

Sygnature Discovery. (2024). Introduction to Detergents for Membrane Protein Solubilisation. [Link]

-

ResearchGate. Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy. [Link]

-

Carl ROTH. n-Octyl-β-D-glucopyranoside (OGP), 1 g. [Link]

-

ResearchGate. Detergents in Membrane Protein Purification and Crystallisation. [Link]

-

Scilit. Octyl-beta-D-glucopyranoside partitioning into lipid bilayers: thermodynamics of binding and structural changes of the bilayer. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cusabio.com [cusabio.com]

- 3. agscientific.com [agscientific.com]

- 4. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 5. serva.de [serva.de]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. thomassci.com [thomassci.com]

- 8. lifecanvastech.com [lifecanvastech.com]

- 9. Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mechanism of detergent solubilization of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The mechanism of detergent solubilization of liposomes and protein-containing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Video: Detergent Purification of Membrane Proteins [jove.com]

- 14. Solubilization of Membrane Proteins [sigmaaldrich.com]

An In-Depth Technical Guide to the Surfactant Properties of n-Octyl-β-D-Glucopyranoside (OG)

Foreword: The Indispensable Role of a "Gentle Giant" in Modern Bioscience

In the intricate world of membrane biochemistry and drug development, few reagents have achieved the ubiquitous and respected status of n-Octyl-β-D-glucopyranoside, commonly known as OG. This non-ionic surfactant is not merely a detergent; it is a precision tool that allows researchers to gently extract and stabilize the cell's most elusive and critical components: its membrane proteins.[1][2] Unlike harsher, denaturing surfactants, OG's unique molecular architecture—a hydrophilic glucose headgroup attached to a hydrophobic eight-carbon alkyl chain—enables the disruption of the lipid bilayer while preserving the delicate native structure and function of the proteins within.[1][3][4]

This guide is designed for the hands-on scientist. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of OG's surfactant properties. We will explore the causality behind its behavior, present validated experimental protocols for its characterization and use, and offer the field-proven insights necessary to leverage this molecule to its fullest potential.

Core Physicochemical & Surfactant Properties

The efficacy of any surfactant is dictated by its fundamental physical and chemical characteristics. For Octyl Glucopyranoside, these properties create a unique balance of detergency and mildness.

Molecular Profile

-

Structure: An amphipathic molecule featuring a polar β-D-glucopyranose head and a nonpolar n-octyl tail. This structure is key to its ability to interface with both aqueous environments and hydrophobic lipid membranes.[4]

Quantitative Surfactant Characteristics

A surfactant's behavior in solution is defined by several key parameters. The values for OG are particularly advantageous for biochemical applications, most notably its high Critical Micelle Concentration (CMC), which facilitates its removal from protein preparations via dialysis.[1][3][6]

| Property | Typical Value | Significance for Researchers |

| Critical Micelle Concentration (CMC) | 20-25 mM (in water)[6][7] | This is the concentration at which OG monomers self-assemble into micelles. Its relatively high value means it can be easily diluted out and removed by dialysis, a critical step for protein reconstitution and functional assays. |

| Aggregation Number (N) | 27 - 100 monomers/micelle[1][8] | This defines the size of the micelle. OG forms small, relatively uniform micelles, which are less likely to entrap or denature large protein complexes compared to bulkier detergent structures.[1] |

| Average Micellar Molecular Weight | ~25,000 Da[9] | The low molecular weight of the micelle is beneficial for separation techniques like size-exclusion chromatography and for maintaining the solubility of the protein-detergent complex. |

| Cloud Point | >100 °C[9] | This indicates excellent thermal stability of the detergent solution, allowing for experiments to be conducted over a wide range of temperatures without the surfactant phasing out of solution. |

| Solubility | High in aqueous solutions[6] | Essential for its use in biological buffers and systems. |

The Mechanism of Membrane Protein Solubilization

The primary application of Octyl Glucopyranoside is the extraction of integral membrane proteins from the lipid bilayer. This process must be potent enough to disrupt the membrane but gentle enough to maintain the protein's native conformation and activity.

Causality of Action:

-

Partitioning: Below the CMC, individual OG monomers insert themselves into the lipid bilayer.

-

Membrane Saturation: As the concentration of OG in the membrane increases, the bilayer becomes destabilized.

-

Micelle Formation & Protein Extraction: At and above the CMC, the lipid bilayer is fully disrupted, forming mixed micelles of lipid and detergent. Concurrently, OG molecules assemble around the hydrophobic, transmembrane domains of the protein, forming a protein-detergent complex that effectively shields these regions from the aqueous buffer and keeps the protein soluble and stable.

The non-ionic nature of the glucose headgroup is critical here; it does not carry a net charge, thus avoiding strong electrostatic interactions that could perturb the protein's folded state.[1]

Caption: Workflow of membrane protein solubilization by Octyl Glucopyranoside.

Essential Experimental Protocols

Scientific integrity demands reproducible and verifiable methods. The following protocols are designed as self-validating systems for characterizing and utilizing OG.

Protocol 1: Determination of the Critical Micelle Concentration (CMC)

The CMC is the most fundamental property of a surfactant. Its accurate determination is crucial for designing solubilization experiments. Surface tensiometry is a direct and reliable method.

Principle: The surface tension of a surfactant solution decreases as the concentration of monomers increases. Once micelles form, monomers are incorporated into them, and the surface concentration of monomers remains relatively constant. This results in a distinct inflection point in a plot of surface tension versus the logarithm of surfactant concentration, which corresponds to the CMC.[10]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of high-purity OG (e.g., 100 mM) in the desired aqueous buffer. Purity is paramount, as ionic impurities can depress the CMC and obscure the inflection point.[8]

-

Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range from well below to well above the expected CMC (e.g., 1 mM to 50 mM).

-

Instrumentation: Use a surface tensiometer, such as one employing the Wilhelmy plate or du Noüy ring method. Ensure the platinum plate/ring is meticulously cleaned (e.g., by flaming) before each measurement to guarantee accurate readings.

-

Measurement: Equilibrate each solution at a constant temperature (e.g., 25°C). Measure the surface tension for each concentration, starting from the most dilute solution and progressing to the most concentrated.

-

Data Analysis: Plot surface tension (mN/m) as a function of the log of the OG concentration.

-

CMC Determination: Identify the CMC as the concentration at the intersection of the two linear portions of the graph (the steeply decreasing pre-micellar region and the plateau in the post-micellar region).

Self-Validation Check: A sharp, unambiguous inflection point is indicative of a pure surfactant. A broad, rolling transition suggests the presence of contaminants.

Caption: Experimental workflow for determining the CMC of Octyl Glucopyranoside.

Protocol 2: Standard Workflow for Membrane Protein Extraction

This protocol provides a robust starting point for the solubilization of a target membrane protein. Optimization is often required.

Principle: A crude membrane preparation is incubated with a concentration of OG above its CMC to disrupt the lipid bilayer and release the protein of interest in a soluble, stable form.

Step-by-Step Methodology:

-

Membrane Preparation: Isolate cell membranes from your source (e.g., bacterial, yeast, or mammalian cells) using standard cell lysis and ultracentrifugation techniques. Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to a known total protein concentration (e.g., 5-10 mg/mL).

-

Detergent Addition: On ice, add a concentrated stock of OG to the membrane suspension to achieve a final concentration typically in the range of 1-2% (w/v) (approx. 34-68 mM). Expertise Insight: This concentration is well above the CMC, ensuring sufficient detergent is available to saturate the membrane and form protein-detergent complexes. The detergent-to-protein ratio is a critical parameter to optimize.

-

Solubilization: Incubate the mixture with gentle agitation (e.g., end-over-end rotation) at 4°C for 1-2 hours. Low temperatures help maintain protein stability.

-

Clarification: Pellet the insoluble material (unsolubilized membrane fragments, cytoskeleton, etc.) by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Supernatant Collection: Carefully collect the supernatant. This fraction contains the solubilized membrane proteins, including your target protein.

-

Downstream Analysis: The solubilized protein is now ready for purification (e.g., affinity chromatography) or other analyses.

Self-Validation Check: Successful solubilization is verified by Western blotting, comparing the presence of the target protein in the final supernatant versus the insoluble pellet. The goal is to maximize the signal in the supernatant while confirming the protein's activity in a functional assay post-solubilization.

Conclusion: A Foundational Tool for Scientific Discovery

n-Octyl-β-D-glucopyranoside is a cornerstone of modern biochemistry for good reason. Its well-defined and advantageous surfactant properties—a high CMC, gentle non-ionic character, and the formation of small, uniform micelles—make it an exceptionally effective and reliable tool.[1][6] From the fundamental research of membrane protein structure to the development of novel therapeutics, a thorough understanding of how to characterize and apply this versatile molecule is essential for any scientist working at the interface of chemistry and biology.

References

-

Octyl glucoside - Wikipedia. (URL: [Link])

-

Jańczuk, B., et al. (2014). Thermodynamic properties of adsorption and micellization of n-oktyl-β-D-glucopiranoside. Colloids and Surfaces B: Biointerfaces, 114, 1-8. (URL: [Link])

-

Junquera, E., et al. (1998). Hydration and Micellization Processes of n-Octyl β-d-Glucopyranoside in Aqueous Solution. A Thermodynamic and Fluorimetric Study in the Absence and Presence of Salts. Langmuir, 14(13), 3507–3515. (URL: [Link])

-

n-Octyl β-D-thioglucopyranoside - Wikipedia. (URL: [Link])

-

Junquera, E., et al. (1998). Hydration and Micellization Processes of n-Octyl β-d-Glucopyranoside in Aqueous Solution. A Thermodynamic and Fluorimetric Study in the Absence and Presence of Salts. Langmuir. (URL: [Link])

-

Perspicace, S., et al. (2012). Critical micellar concentration (CMC) of β-octyl glucoside ( β-OG) in the presence of DMSO and rCPT-2 inhibitors. ResearchGate. (URL: [Link])

-

High-Purity n-Octyl-β-D-glucopyranoside: Your Key to Membrane Protein Research. (URL: [Link])

-

Junquera, E., et al. (1998). Hydration and Micellization Processes of n-Octyl β-d-Glucopyranoside in Aqueous Solution. A Thermodynamic and Fluorimetric Study in the Absence and Presence of Salts. Sílice (CSIC). (URL: [Link])

-

n-Octyl-β-D-glucopyranoside, CAS 29836-26-8. (URL: [Link])

-

Zdziennicka, A., et al. (2012). Critical micelle concentration, composition and thermodynamic properties of n-octyl-β-D-glucopyranoside and sodium dodecylsulfate mixed micelles. ResearchGate. (URL: [Link])

-

Octyl-ß-D-Glucopyranoside - SERVA Electrophoresis GmbH. (URL: [Link])

-

Gars-Gourbil, A., et al. (2024). Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides. Molecules, 29(10), 2319. (URL: [Link])

-

Lorber, B., et al. (1990). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1023(2), 254-265. (URL: [Link])

-

Tsuchiya, T., & Saito, S. (1984). Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins. Journal of Biochemistry, 96(5), 1593-1597. (URL: [Link])

-

Konidala, P., et al. (2006). Molecular dynamics characterization of n-octyl-beta-D-glucopyranoside micelle structure in aqueous solution. Journal of Molecular Graphics and Modelling, 25(1), 77-86. (URL: [Link])

-

Seelig, J., & Seelig, A. (1994). Octyl-beta-D-glucopyranoside partitioning into lipid bilayers: thermodynamics of binding and structural changes of the bilayer. Biophysical Journal, 66(6), 1987-1999. (URL: [Link])

-

Konidala, P., et al. (2006). Molecular dynamics characterization of n-octyl-beta-D-glucopyranoside micelle structure in aqueous solution. PubMed. (URL: [Link])

-

Lorber, B., et al. (1990). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. ResearchGate. (URL: [Link])

-

Seelig, J., & Seelig, A. (1994). Octyl-beta-D-glucopyranoside partitioning into lipid bilayers: thermodynamics of binding and structural changes of the bilayer. PMC - NIH. (URL: [Link])

-

Konidala, P., et al. (2006). Molecular dynamics characterization of n-octyl-beta-D-glucopyranoside micelle structure in aqueous solution. PubMed. (URL: [Link])

-

Konidala, P., et al. (2006). Molecular dynamics characterization of n-octyl-beta-D-glucopyranoside micelle structure in aqueous solution. ResearchGate. (URL: [Link])

Sources

- 1. biosynth.com [biosynth.com]

- 2. serva.de [serva.de]

- 3. nbinno.com [nbinno.com]

- 4. 29836-26-8,OG ,n-Octyl-β-D-glucopyranoside,OG CAS: 29836-26-8 [chemsynlab.com]

- 5. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 6. agscientific.com [agscientific.com]

- 7. agscientific.com [agscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]

- 10. Thermodynamic properties of adsorption and micellization of n-oktyl-β-D-glucopiranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aggregation Number and Micelle Size of n-Octyl-β-D-Glucopyranoside

For researchers, scientists, and drug development professionals, a precise understanding of the behavior of surfactants in solution is paramount. n-Octyl-β-D-glucopyranoside (OG), a non-ionic detergent, is a cornerstone in the solubilization and stabilization of membrane proteins for structural and functional studies.[1] Its efficacy is intrinsically linked to its self-assembly into micelles above a certain concentration. This guide provides a comprehensive technical exploration of two critical parameters of these micelles: the aggregation number (Nagg) and micelle size. We will delve into the theoretical underpinnings, prevalent experimental methodologies, and the causal factors influencing these properties, offering a robust framework for experimental design and data interpretation.

The Essence of Micellization: From Monomers to Supramolecular Assemblies

n-Octyl-β-D-glucopyranoside is an amphiphilic molecule, possessing a hydrophilic glucose headgroup and a hydrophobic octyl tail. In aqueous solutions at low concentrations, OG exists as monomers. As the concentration increases, a point is reached where the hydrophobic tails of the monomers begin to associate to minimize their contact with water, a thermodynamically favorable process driven by the hydrophobic effect. This cooperative self-assembly results in the formation of micelles, supramolecular structures where the hydrophobic tails form a core and the hydrophilic headgroups create a shell that interfaces with the aqueous environment.

The concentration at which this phenomenon begins is known as the Critical Micelle Concentration (CMC) . For n-octyl-β-D-glucopyranoside, the CMC is approximately 20-25 mM in water. Above the CMC, the addition of more OG primarily leads to the formation of more micelles rather than increasing the monomer concentration.[2]

Defining the Core Parameters: Aggregation Number and Micelle Size

Two fundamental properties define the characteristics of n-octyl-β-D-glucopyranoside micelles:

-

Aggregation Number (Nagg): This is the average number of individual OG monomers that constitute a single micelle.[3] It is a key determinant of the micelle's molecular weight and its capacity to solubilize hydrophobic molecules, such as membrane proteins.

-

Micelle Size: This is typically characterized by the hydrodynamic radius (Rh) , which represents the effective radius of the micelle as it diffuses in solution, including any associated solvent molecules. The shape of the micelle, which can range from spherical to ellipsoidal or even cylindrical under certain conditions, also influences its size and is a critical consideration.[4]

It is crucial to recognize that the aggregation number and micelle size of OG are not fixed values but are influenced by a variety of factors including temperature, pressure, ionic strength, and the presence of co-solutes.[5][6]

Quantitative Insights: A Summary of OG Micellar Properties

The reported values for the aggregation number and micelle size of n-octyl-β-D-glucopyranoside can vary significantly depending on the experimental technique employed. This highlights the importance of understanding the principles and limitations of each method.

| Parameter | Value | Experimental Conditions | Technique(s) | Reference(s) |

| Critical Micelle Concentration (CMC) | 20-25 mM | Aqueous solution | Surface Tension, various | |

| 0.025 M (~0.7% w/v) | Not specified | Not specified | [2] | |

| Aggregation Number (Nagg) | 27 - 100 | Aqueous solution | Wide range of data | [7][8] |

| 75 ± 10 | 34 mM aqueous solution | Direct physical methods | [7][8] | |

| 27 | Not specified | Chromatographic methods | [7][8] | |

| 84 | Not specified | Not specified | ||

| Micellar Molecular Weight (Mw) | 8,000 - 29,000 Da | Not specified | Wide range of data | [7][8] |

| 22,000 ± 3,000 Da | 34 mM aqueous solution | Direct physical methods | [7][8] | |

| 8,000 ± 1,000 Da | Not specified | Chromatographic methods | [7][8] | |

| 25,000 Da | Not specified | Not specified | [9] | |

| Hydrodynamic Radius (Rh) | 23 ± 3 Å (2.3 ± 0.3 nm) | 34 mM aqueous solution | Direct physical methods | [7][8] |

| 15 ± 1 Å (1.5 ± 0.1 nm) | Not specified | Chromatographic methods | [7][8] | |

| ~4.6 nm (diameter) | 34 mM aqueous solution | Dynamic Light Scattering | [10] | |

| 2.7 nm | Not specified | Not specified | [4] |

The discrepancy between direct physical methods (e.g., light scattering, ultracentrifugation) and chromatographic techniques is noteworthy. The latter may underestimate micellar size due to interactions with the stationary phase or alterations to the micelles during the separation process.[7][8]

Experimental Methodologies for Characterizing OG Micelles

A variety of biophysical techniques can be employed to determine the aggregation number and size of n-octyl-β-D-glucopyranoside micelles. The choice of method depends on the specific information required, the available instrumentation, and the sample conditions.

Light Scattering Techniques: A Window into Size and Shape

Light scattering is a powerful, non-invasive method for characterizing macromolecules and colloidal particles in solution.[11]

DLS measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the micelles. The rate of these fluctuations is related to the diffusion coefficient of the micelles, from which the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.[12]

Causality Behind Experimental Choices: DLS is often the first choice for a quick assessment of micelle size and size distribution (polydispersity). It is a relatively low-resolution technique but provides valuable information on the overall hydrodynamic behavior of the micelles in solution.

Experimental Protocol: Determination of Hydrodynamic Radius by DLS

-

Sample Preparation:

-

Prepare a solution of n-octyl-β-D-glucopyranoside in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration well above the CMC (e.g., 50 mM).

-

Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or particulate matter that could interfere with the measurement.

-

-

Instrument Setup:

-

Set the instrument parameters, including the laser wavelength, scattering angle (typically 90° or 173° for backscatter detection), and temperature (e.g., 25°C).[13]

-

Allow the sample to equilibrate to the set temperature within the instrument.

-

-

Data Acquisition:

-

Perform multiple measurements (e.g., 3-5 runs of 10-15 seconds each) to ensure reproducibility.

-

The instrument's software will generate a correlation function from the scattered light intensity fluctuations.

-

-

Data Analysis:

-

The correlation function is analyzed using algorithms such as the cumulants method to yield the average hydrodynamic radius and the polydispersity index (PDI), a measure of the width of the size distribution.

-

SLS measures the time-averaged intensity of scattered light as a function of scattering angle and concentration. This information can be used to determine the weight-averaged molecular weight (Mw) of the micelles, the radius of gyration (Rg), and the second virial coefficient (A2), which provides insight into micelle-solvent interactions.[14][15] The aggregation number can then be calculated by dividing the micellar molecular weight by the molecular weight of a single OG monomer.

Causality Behind Experimental Choices: SLS is a more rigorous technique than DLS for determining the absolute molecular weight of micelles. It is particularly useful for studying changes in micelle size and shape as a function of concentration or other environmental factors.

Fluorescence Quenching: Probing the Aggregation Number

Fluorescence quenching is a widely used method to determine the aggregation number of micelles.[3][16] This technique relies on the principle that the fluorescence of a probe molecule incorporated into the micelles can be quenched by a quencher molecule that is also present in the micellar phase.

The method typically involves using a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles and a quencher (e.g., benzophenone or a cationic quencher) that also resides within the micelles.[17] By measuring the decrease in fluorescence intensity as a function of quencher concentration, the aggregation number can be determined using the Turro-Yekta equation, which models the distribution of the quencher among the micelles based on Poisson statistics.[5]

Causality Behind Experimental Choices: This technique provides a direct measure of the aggregation number. The choice of probe and quencher is critical to ensure they are appropriately localized within the micelles and that the quenching mechanism is well-understood. Both steady-state and time-resolved fluorescence measurements can be employed, with the latter often providing more detailed information.[18]

Experimental Protocol: Determination of Aggregation Number by Steady-State Fluorescence Quenching

-

Stock Solution Preparation:

-

Prepare a stock solution of the fluorescent probe (e.g., 1 mM pyrene in methanol).

-

Prepare a stock solution of the quencher (e.g., 10 mM benzophenone in methanol).

-

Prepare a stock solution of n-octyl-β-D-glucopyranoside (e.g., 100 mM in the desired buffer).

-

-

Sample Series Preparation:

-

Prepare a series of solutions with a constant concentration of OG (well above the CMC) and a constant concentration of the fluorescent probe.

-

Vary the concentration of the quencher across the series of solutions.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm, and the emission is monitored over a range that includes its characteristic vibronic peaks.

-

-

Data Analysis:

-

Plot the ratio of the fluorescence intensity in the absence of quencher (I0) to the intensity in the presence of quencher (I) against the quencher concentration.

-

Fit the data to the Turro-Yekta equation: ln(I0/I) = [Quencher] / ([Surfactant] - CMC) * Nagg.

-

The aggregation number (Nagg) can be determined from the slope of the resulting linear plot.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that can provide detailed information about the structure, dynamics, and aggregation of micelles.[19] By monitoring changes in chemical shifts, relaxation times, and diffusion coefficients of the OG molecules, insights into the micellization process and the properties of the resulting micelles can be obtained.[20][21] For instance, the transition from monomer to micelle can be observed as distinct sets of signals in the NMR spectrum, particularly for surfactants with slow exchange rates between the two states.[19] Pulsed-field gradient (PFG) NMR can be used to measure the self-diffusion coefficients of the micelles, which can then be related to their hydrodynamic radius.[22]

Causality Behind Experimental Choices: NMR provides a high-resolution view of the micellar system at the atomic level. It is particularly useful for studying the dynamics of monomer exchange and the local environment of different parts of the surfactant molecule within the micelle.

Factors Influencing OG Micelle Aggregation and Size

The self-assembly of n-octyl-β-D-glucopyranoside is a dynamic equilibrium that is sensitive to the surrounding environment.

-

Concentration: As the concentration of OG increases above the CMC, the number of micelles generally increases, while the size of individual micelles may remain relatively constant over a certain concentration range. However, at very high concentrations, changes in micelle shape (e.g., from spherical to rod-like) can occur, leading to an increase in the aggregation number.[23][24]

-

Temperature: Temperature can affect the hydration of the hydrophilic headgroups and the hydrophobic interactions of the tails, thereby influencing both the CMC and the aggregation number.

-

Ionic Strength: The addition of salts can screen the electrostatic interactions between the polar headgroups, which can promote the formation of larger micelles with higher aggregation numbers.[6]

-

Additives: The presence of other molecules, such as co-surfactants or the protein being solubilized, can significantly alter the size, shape, and aggregation number of the micelles.

Conclusion: A Self-Validating Approach to Micelle Characterization

A thorough understanding of the aggregation number and micelle size of n-octyl-β-D-glucopyranoside is indispensable for its effective use in membrane protein research and drug development. This guide has outlined the key concepts and experimental methodologies for characterizing these fundamental properties. It is important to recognize that no single technique provides a complete picture. Therefore, a multi-pronged, self-validating approach, employing complementary techniques such as DLS, SLS, and fluorescence quenching, is highly recommended for a comprehensive and reliable characterization of OG micelles under the specific experimental conditions of interest. By carefully considering the principles and limitations of each method, researchers can gain the necessary insights to optimize their experimental designs and advance their scientific endeavors.

References

- Lorber, B., Bishop, J. B., & DeLucas, L. J. (1990). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1023(2), 254–265.

- PubMed. (1990). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size.

- The Journal of Physical Chemistry B. (n.d.). Determination of Micellar Aggregation Numbers in Dilute Surfactant Systems with the Fluorescence Quenching Method.

- Wikipedia. (n.d.). Octyl glucoside.

- The Journal of Physical Chemistry B. (n.d.). High-Pressure Studies on Aggregation Number of Surfactant Micelles Using the Fluorescence Quenching Method.

- Huc, I. (n.d.). Gemini surfactants: studying micellisation by 1H and 19F NMR spectroscopy. Ivan Huc.

- Sigma-Aldrich. (n.d.). n-Octyl-β-D-glucopyranoside. MilliporeSigma.

- Sci-Hub. (2000). Determination of Micellar Aggregation Numbers in Dilute Surfactant Systems with the Fluorescence Quenching Method. The Journal of Physical Chemistry B.

- Sci-Hub. (1998). Micelle Aggregation Numbers of Surfactants in Aqueous Solutions: A Comparison between the Results from Steady-State and Time-Resolved Fluorescence Quenching. Langmuir.

- ResearchGate. (n.d.). Determination of critical micellar aggregation numbers of surfactant by steady-state fluorescence probe method.

- PLOS ONE. (2013). Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group. Public Library of Science.

- Wikipedia. (n.d.). Aggregation number.

- Acta Physico-Chimica Sinica. (n.d.).

- BenchChem. (n.d.).

- ResearchGate. (n.d.). Determination of micelle structure of octyl-β-glucoside in aqueous solution by small angel neutron scattering and geometric analysis.

- ResearchGate. (n.d.). Effect of NaCl on the Self-Aggregation of n -Octyl β- d -Thioglucopyranoside in Aqueous Medium.

- PMC. (n.d.). Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization.

- MDPI. (2023). Characterization of Micelle Formation by the Single Amino Acid-Based Surfactants Undecanoic L-Isoleucine and Undecanoic L-Norleucine in the Presence of Diamine Counterions with Varying Chain Lengths. MDPI.

- ResearchGate. (n.d.). 2 Dependence of the micellar size (expressed as the hydrodynamic...

- PubMed. (2005). A small-angle neutron and static light scattering study of micelles formed in aqueous mixtures of a nonionic alkylglucoside and an anionic surfactant.

- Sigma-Aldrich. (n.d.). n-Octyl-β-D-glucopyranoside. MilliporeSigma.

- ResearchGate. (2013). When the aggregation number of the surfactant is very small, how can we measurement it?

- Muser. (n.d.).

- Taylor & Francis. (n.d.). Octyl glucoside – Knowledge and References. Taylor & Francis Online.

- Malvern Panalytical. (2010).

- Journal of Colloid and Interface Science. (n.d.). Light Scattering Investigation for Growth and Interaction of Nonionic Micelles in Aqueous Solutions. ScienceDirect.

- AG Scientific. (n.d.). 26 FAQs on n-Octylglucoside (OG) Biodetergent. AG Scientific.

- AAT Bioquest. (n.d.). Octyl β Glucoside Detergent.

Sources

- 1. agscientific.com [agscientific.com]

- 2. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 3. Aggregation number - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 12. muser-my.com [muser-my.com]

- 13. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A small-angle neutron and static light scattering study of micelles formed in aqueous mixtures of a nonionic alkylglucoside and an anionic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. imaelab.jpn.org [imaelab.jpn.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Sci-Hub. Micelle Aggregation Numbers of Surfactants in Aqueous Solutions: A Comparison between the Results from Steady-State and Time-Resolved Fluorescence Quenching / Langmuir, 1998 [sci-hub.box]

- 19. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 20. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Physicochemical Properties of n-Octyl-β-D-Glucopyranoside for Biochemical Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of n-Octyl-β-D-glucopyranoside (OG), a pivotal non-ionic detergent in the realm of membrane biochemistry. We will delve into its core physicochemical properties, explore its versatile applications, and provide field-proven insights to empower your experimental design and execution.

Introduction: The Significance of a Gentle Solubilizer

n-Octyl-β-D-glucopyranoside, commonly referred to as octyl glucoside or OG, is an alkyl glucoside surfactant renowned for its mild, non-denaturing properties.[1] Its unique amphipathic structure, consisting of a hydrophilic glucose headgroup and a hydrophobic octyl tail, makes it an invaluable tool for the delicate task of extracting and stabilizing membrane proteins from their native lipid bilayer environment.[1][2] Unlike harsher ionic detergents, OG is less likely to cause protein denaturation, thereby preserving the conformational and functional integrity of the target protein.[3] This characteristic is paramount for downstream applications such as structural biology, functional assays, and drug discovery.[1][4]

Core Physicochemical Properties: A Quantitative Overview

The efficacy of a detergent in membrane protein research is intrinsically linked to its physicochemical properties. Understanding these parameters is crucial for designing effective solubilization and purification strategies.

| Property | Value | Significance in Biochemical Applications |

| Chemical Formula | C₁₄H₂₈O₆ | Defines the basic composition of the molecule.[3] |

| Molecular Weight | 292.37 g/mol | A relatively small molecular weight facilitates its removal from protein preparations via dialysis or gel filtration.[3][5] |

| Critical Micelle Concentration (CMC) | 18-25 mM | This high CMC is a key advantage, allowing for the easy removal of the detergent by dialysis, which is crucial for protein reconstitution and crystallization.[6] |

| Aggregation Number | 27-100 | The number of detergent molecules in a micelle. OG forms small, uniform micelles, which are less likely to denature proteins compared to larger, more heterogeneous micelles formed by other detergents.[3][6] |

| Micelle Molecular Weight | ~25 kDa | The small size of the micelles contributes to the gentle solubilization of membrane proteins.[7] |

| Solubility in Water | High (>50% w/v) | Its high water solubility makes it easy to prepare stock solutions and work with in aqueous buffer systems.[2] |

| Appearance | White to off-white powder | A standard physical characteristic of the solid compound.[8] |

Note: The reported values for CMC and aggregation number can vary slightly depending on the experimental conditions such as temperature, buffer composition, and ionic strength.[9][10]

The Science of Solubilization: Micelle Formation and Action

The ability of octyl glucoside to solubilize membrane proteins is rooted in the principles of micellization. Below its critical micelle concentration (CMC), OG exists as monomers in solution. As the concentration increases and surpasses the CMC, the OG molecules self-assemble into spherical structures known as micelles.[11] In these micelles, the hydrophobic octyl tails are sequestered in the core, away from the aqueous environment, while the hydrophilic glucose headgroups form the outer shell, interacting with water.

This process can be visualized as follows:

Caption: Octyl glucoside monomers self-assemble into micelles above the CMC.

When a membrane preparation is introduced to an OG solution above its CMC, the detergent micelles interact with the lipid bilayer. The hydrophobic tails of OG insert into the hydrophobic core of the membrane, disrupting the lipid-lipid and lipid-protein interactions.[12] This leads to the formation of mixed micelles containing OG, lipids, and the membrane protein, effectively extracting the protein from its native environment into a soluble form.[2]

Field-Proven Applications in Membrane Biochemistry

The unique properties of octyl glucoside have led to its widespread use in several key areas of membrane protein research.

Membrane Protein Extraction and Solubilization

OG is a detergent of choice for the initial solubilization of a wide range of membrane proteins, including receptors, transporters, and enzymes.[5] Its mild nature helps to preserve the protein's native structure and function during this critical first step.[1]

Protein Purification and Reconstitution

Due to its high CMC, OG can be readily removed from solubilized protein preparations by dialysis or gel filtration.[5][13] This is a significant advantage for downstream applications that require the protein to be in a detergent-free environment, such as reconstitution into liposomes for functional studies or crystallization trials.[14][15] The process of removing the detergent allows the protein to be incorporated into an artificial lipid bilayer that mimics its native environment.

Crystallization of Membrane Proteins

The small, uniform micelles formed by OG are beneficial for the crystallization of membrane proteins.[7] The detergent molecules can pack efficiently within the crystal lattice without disrupting the protein-protein contacts necessary for crystal formation.[16] While other detergents may also be used, OG often serves as a crucial component in the detergent screening phase of crystallization trials.[17]

Drug Delivery and Formulation

Beyond protein biochemistry, octyl glucoside has found applications in the pharmaceutical and cosmetic industries as a solubilizing agent and emulsifier.[2][18] Its ability to enhance the solubility of hydrophobic compounds makes it a valuable excipient in drug delivery systems.[2]

Experimental Protocol: A Self-Validating Approach to Membrane Protein Solubilization

This protocol provides a robust framework for the solubilization of a target membrane protein. The key to success lies in careful optimization and validation at each step.

Workflow Overview

Caption: A streamlined workflow for membrane protein solubilization using octyl glucoside.

Detailed Step-by-Step Methodology

Step 1: Membrane Preparation

-

Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, with protease inhibitors). The choice of lysis method (e.g., sonication, French press, or enzymatic digestion) should be optimized for the specific cell type to ensure efficient disruption without denaturing the target protein.

-

Low-Speed Centrifugation: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet intact cells, nuclei, and other large debris.

-

Ultracentrifugation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.

-

Washing: Discard the supernatant and wash the membrane pellet with a wash buffer (e.g., the lysis buffer without detergents) to remove any remaining soluble proteins. Repeat the ultracentrifugation step. The resulting pellet contains the enriched membrane fraction.

Step 2: Solubilization with Octyl Glucoside

-

Resuspension: Gently resuspend the washed membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors).

-

Detergent Addition: Add a concentrated stock solution of octyl glucoside to the resuspended membranes to achieve the desired final concentration. A common starting point is 1-2% (w/v), which is well above the CMC.[4] However, the optimal concentration should be determined empirically for each protein.

-

Incubation: Incubate the mixture for 1-4 hours at 4°C with gentle agitation (e.g., on a rotator or rocker). This allows the detergent to effectively solubilize the membrane proteins.

Step 3: Clarification

-

Ultracentrifugation: After incubation, perform a final ultracentrifugation step (e.g., 100,000 x g for 1 hour at 4°C) to pellet any non-solubilized membrane material and aggregated proteins.

Step 4: Analysis of Solubilized Protein

-

Supernatant Collection: Carefully collect the supernatant, which now contains the solubilized membrane proteins.

-

Validation: Analyze the supernatant using SDS-PAGE and Western blotting to confirm the presence and integrity of the target protein. If a functional assay is available, it should be performed to assess the activity of the solubilized protein. This step is crucial for validating the success of the solubilization process.

Conclusion: A Versatile Tool for Advancing Research

n-Octyl-β-D-glucopyranoside remains a cornerstone detergent in the field of membrane biochemistry. Its well-characterized physicochemical properties, particularly its high CMC and the formation of small, uniform micelles, make it an exceptionally mild and effective tool for the solubilization, purification, and crystallization of membrane proteins. By understanding the principles behind its action and employing a systematic, self-validating approach to experimental design, researchers can harness the full potential of this versatile molecule to advance our understanding of cellular processes and accelerate the development of novel therapeutics.

References

- Tatsuya, M., & Rigaud, J. L. (1988). Mechanisms of membrane protein insertion into liposomes during reconstitution procedures involving the use of detergents. 1. Solubilization of large unilamellar liposomes (prepared by reverse-phase evaporation)

- Zielińska, K., & Prochaska, K. (2014). Thermodynamic properties of adsorption and micellization of n-oktyl-β-D-glucopiranoside. Colloids and Surfaces B: Biointerfaces, 114, 145–151.

- Costas, M., & García-Río, L. (1998). Hydration and Micellization Processes of n-Octyl β-d-Glucopyranoside in Aqueous Solution. A Thermodynamic and Fluorimetric Study in the Absence and Presence of Salts. Langmuir, 14(12), 3137–3144.

- Rigaud, J. L., Pitard, B., & Levy, D. (2001). Use of octyl beta-thioglucopyranoside in two-dimensional crystallization of membrane proteins. Journal of Structural Biology, 134(2-3), 158–166.

-

SERVA Electrophoresis GmbH. (n.d.). Octyl-ß-D-Glucopyranoside. Retrieved from [Link]

-

Wikipedia. (n.d.). Octyl glucoside. Retrieved from [Link]

-

Grokipedia. (n.d.). Octyl glucoside. Retrieved from [Link]

- Costas, M., & García-Río, L. (1998). Hydration and Micellization Processes of n-Octyl β-d-Glucopyranoside in Aqueous Solution. A Thermodynamic and Fluorimetric Study in the Absence and Presence of Salts. Langmuir, 14(12), 3137–3144.

- Kachalova, G., & Bartunik, H. (2018).

- Rigaud, J. L., Pitard, B., & Levy, D. (2001). Use of Octyl β-Thioglucopyranoside in Two-Dimensional Crystallization of Membrane Proteins. Journal of Structural Biology, 134(2-3), 158–166.

- Zielińska, K., & Prochaska, K. (2015). Critical micelle concentration, composition and thermodynamic properties of n-octyl-β-D-glucopyranoside and sodium dodecylsulfate mixed micelles. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 480, 239–245.

-

Wikipedia. (n.d.). n-Octyl β-D-thioglucopyranoside. Retrieved from [Link]